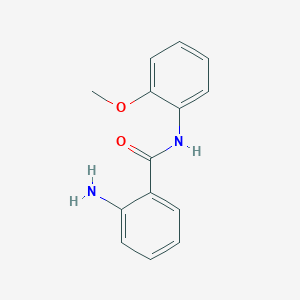

2-amino-N-(2-methoxyphenyl)benzamide

描述

Contextualization within the Benzamide (B126) Class of Organic Compounds

The subject compound belongs to the broad class of organic molecules known as benzamides. ontosight.aifoodb.ca The defining feature of a benzamide is a carboxamido group attached to a benzene (B151609) ring. foodb.ca This structural motif is the foundation for a vast number of derivatives with a wide array of applications. ontosight.ai Benzamides are typically white or pale-colored powders and are relatively stable compounds. pharmaguideline.com

The benzamide class has been extensively studied in pharmaceutical research and materials science. ontosight.aiontosight.ai Derivatives of benzamide are investigated for a multitude of potential biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. ontosight.aiontosight.aiontosight.ai The versatility of the benzamide structure allows for modifications that can tune its biological and chemical properties, making it a significant scaffold in the development of new therapeutic agents and functional materials. ontosight.aiontosight.ai

Academic Significance and Research Trajectory of the Compound Scaffold

The 2-aminobenzamide (B116534) scaffold, which is the core of 2-amino-N-(2-methoxyphenyl)benzamide, is a "privileged" structure in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a diverse range of biological activities. researchgate.net Derivatives of 2-aminobenzamide have been reported to possess antibacterial, antifungal, and insecticidal properties. researchgate.net Furthermore, they serve as crucial intermediates in the synthesis of other complex heterocyclic compounds like quinazolinones, which also have a broad spectrum of therapeutic potential. researchgate.net

Research into substituted 2-amino-N-phenylbenzamides, a category that includes the title compound, has demonstrated their potential as antimycobacterial agents. researchgate.net For instance, a study synthesized a series of these compounds and found that certain derivatives exhibited good activity against Mycobacterium tuberculosis and other atypical mycobacteria. researchgate.net The research trajectory for scaffolds like this compound often involves the synthesis of various analogues to establish structure-activity relationships (SAR). ontosight.ai These studies help researchers understand how different substituents on the phenyl rings influence the compound's biological efficacy, aiming to optimize the structure for improved activity and selectivity towards a specific biological target. ontosight.ai The ongoing investigation into such benzamide derivatives highlights their importance as a promising area for the discovery of new bioactive molecules. ontosight.ai

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Benzamide |

Structure

3D Structure

属性

IUPAC Name |

2-amino-N-(2-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESKUPCSIUQXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355067 | |

| Record name | 2-amino-N-(2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70083-21-5 | |

| Record name | 2-amino-N-(2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For organic molecules like 2-amino-N-(2-methoxyphenyl)benzamide, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound provides key information about the number, environment, and connectivity of protons. The spectrum is characterized by distinct signals for the aromatic protons on the two phenyl rings, the amine (NH₂) protons, the amide (NH) proton, and the methoxy (B1213986) (OCH₃) protons.

The aromatic region typically displays complex multiplets due to spin-spin coupling between adjacent protons. Protons on the 2-aminobenzoyl ring and the 2-methoxyphenyl ring exhibit chemical shifts determined by the electronic effects of their respective substituents. The amino group (-NH₂) and the methoxy group (-OCH₃) are ortho-directing and activating, influencing the shielding of nearby protons. The amide proton often appears as a broad singlet, and its chemical shift can be sensitive to solvent and temperature. The methoxy group's protons characteristically appear as a sharp singlet in the upfield region of the spectrum. In some ortho-substituted benzamides, broadening of signals can be observed at room temperature due to slow rotation around the amide C-N bond, leading to the presence of different conformers (rotamers) on the NMR timescale. niscpr.res.in

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. Key signals in the spectrum of this compound include the carbonyl carbon of the amide group, which typically resonates at a significantly downfield shift (around 165-175 ppm).

The aromatic carbons show a range of chemical shifts influenced by the amino and methoxy substituents. The carbon attached to the amino group and the carbon attached to the methoxy group are shielded, appearing at higher fields compared to unsubstituted benzene (B151609) carbons. Conversely, the carbons of the carbonyl group and those attached to the amide nitrogen are deshielded. The methoxy carbon itself appears as a distinct signal in the aliphatic region of the spectrum.

While 1D NMR spectra provide essential information, 2D NMR techniques are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would reveal correlations between adjacent protons on the aromatic rings, helping to trace the connectivity within each ring system. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu It is invaluable for definitively assigning which protons are bonded to which carbons, pairing the data from the ¹H and ¹³C spectra.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. sdsu.edu This is particularly useful for identifying connectivity across quaternary (non-protonated) carbons. For instance, HMBC can show a correlation from the amide NH proton to the carbonyl carbon and to carbons on the adjacent aromatic ring, confirming the structure of the amide linkage. researchgate.net

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the atomic arrangement can be constructed.

Single crystal X-ray diffraction studies on benzamide (B126) derivatives provide a wealth of structural information. For a compound like this compound, such a study would determine its crystal system, space group, and unit cell dimensions. The analysis reveals the molecule's conformation, the planarity of its aromatic rings, and the spatial relationship between the two rings. For example, in the related structure of N-(2-Methoxyphenyl)-2-nitrobenzamide, the two aromatic rings are not coplanar, exhibiting a significant dihedral angle between them. nih.gov The crystal packing is often stabilized by a network of intermolecular hydrogen bonds, for instance, between the amide N-H group and a carbonyl oxygen of an adjacent molecule. nih.govnih.gov

The primary output of a crystallographic study is a precise set of atomic coordinates. From these, exact intramolecular dimensions can be calculated.

Molecular Conformation: The study would reveal the preferred solid-state conformation, including the orientation of the methoxy and amino groups relative to the rings and the torsion around the amide bond.

Bond Lengths and Angles: Experimental bond lengths and angles can be compared to standard values to identify any structural strain or unusual electronic effects. The C=O and C-N bonds of the amide group, for instance, have characteristic lengths that indicate partial double bond character. nih.gov

The combination of these advanced analytical methods provides a comprehensive and unambiguous characterization of the molecular structure of this compound, essential for understanding its chemical properties and potential applications.

Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and assessing the purity of synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. nist.gov This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₄H₁₄N₂O₂. ontosight.ai

Using the exact masses of the most abundant isotopes (C: 12.000000, H: 1.007825, N: 14.003074, O: 15.994915), the theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) can be calculated. HRMS analysis would be expected to yield a mass measurement that corresponds precisely to this calculated value, confirming the compound's elemental composition and distinguishing it from other potential compounds with the same nominal mass.

| Compound | Molecular Formula | Ion | Theoretical Exact Mass (m/z) |

| This compound | C₁₄H₁₄N₂O₂ | [M+H]⁺ | 243.11280 |

| This compound | C₁₄H₁₄N₂O₂ | [M+Na]⁺ | 265.09475 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample by separating the main compound from any impurities, starting materials, or by-products. chemrxiv.orgthermofisher.com

In a typical LC-MS analysis for purity assessment of this compound, the sample would be injected into an HPLC system, often with a reversed-phase column (e.g., C18). A solvent gradient would separate the components based on their polarity. The eluent from the column is then introduced into the mass spectrometer.

The mass spectrometer detects the mass-to-charge ratio (m/z) of the eluting compounds. The purity of the target compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. A peak corresponding to the molecular weight of this compound (e.g., m/z 243.1 for [M+H]⁺) would be monitored, and its peak area would ideally represent a high percentage (e.g., >95%) of the total ion chromatogram (TIC), confirming the sample's high purity. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), resulting in a unique spectral fingerprint. The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to its primary amine, secondary amide, ether, and aromatic ring functionalities.

The table below details the expected characteristic IR absorption bands for this compound, based on established correlation tables and spectra of related compounds such as benzamide and its derivatives. nist.govresearchgate.net

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Description |

| Primary Amine (Ar-NH₂) | N-H Stretch | 3450–3250 | Two distinct sharp bands (symmetric and asymmetric stretching). |

| Secondary Amide (-CO-NH-) | N-H Stretch | 3350–3150 | A single, sharp to moderately broad band. |

| Carbonyl, Amide I (-C=O) | C=O Stretch | 1680–1630 | A very strong and sharp absorption band. |

| Amide II | N-H Bend & C-N Stretch | 1640–1550 | A strong band, often broad. |

| Aromatic Ring | C=C Stretch | 1600–1450 | Multiple sharp bands of variable intensity. |

| Aryl Ether (Ar-O-C) | C-O Stretch | 1275–1200 (asym.)1075–1020 (sym.) | Two distinct bands; the asymmetric stretch is typically stronger. |

| Aromatic Ring | C-H Bending (out-of-plane) | 900–675 | Bands indicative of substitution pattern on the benzene rings. |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are a cornerstone in the theoretical investigation of 2-amino-N-(2-methoxyphenyl)benzamide, offering a quantum mechanical lens to view its electronic properties and predict its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic characteristics and reactivity of a molecule. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.govdergipark.org.tr

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap (ΔE) | Reflects the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

DFT has been employed to investigate the reaction mechanisms involving benzamide (B126) derivatives. A notable example is the study of the alkaline hydrolysis of N-(2-methoxyphenyl)benzamide, a closely related compound. researchgate.net This theoretical investigation revealed that the reaction proceeds in two main stages: the formation of a tetrahedral intermediate and its subsequent transformation into the final products. researchgate.net The study proposed three different channels for the second stage, highlighting the role of water molecules not just as a solvent but as an active participant in the proton transfer process. researchgate.net By calculating the activation energies for the different pathways, researchers can determine the most favorable reaction mechanism. researchgate.net Such studies are crucial for understanding the reactivity and degradation pathways of these compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would be expected to show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms, indicating these as likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential, suggesting their susceptibility to nucleophilic attack. This information is vital for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular docking simulations have been successfully used to predict the binding modes and affinities of benzamide derivatives with various biological targets. For example, derivatives of N-(2-methoxyphenyl)benzamide have been studied as potent HIV-1 Vif antagonists. nih.govsci-hub.ru Docking studies can reveal how these molecules fit into the binding pocket of the target protein and estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). mdpi.com These predictions are instrumental in the rational design of more potent and selective inhibitors. The binding affinity is influenced by factors such as the shape complementarity between the ligand and the binding site and the intermolecular interactions formed.

Pharmacophore Modeling and Ligand-Based Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of molecular features necessary for biological activity. A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that a molecule must possess to interact with a specific biological target.

In a ligand-based approach, this model is developed by superimposing a set of known active molecules and extracting their common chemical features. For a compound like this compound, a hypothetical pharmacophore model could be constructed based on its structural characteristics: the primary amine and amide groups can act as hydrogen bond donors and acceptors, while the two phenyl rings provide aromatic and hydrophobic features.

Ligand-Based Virtual Screening:

Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries for molecules that match the defined features and geometry. This process, known as ligand-based virtual screening, helps in identifying novel compounds that are likely to exhibit similar biological activity to the template molecules. The general workflow for such a screening process is outlined below.

| Step | Description |

| 1. Template Selection | A set of structurally diverse molecules known to be active against a specific target is selected. For this compound, this would involve identifying its primary biological target and known active ligands. |

| 2. Conformation Generation | Multiple low-energy 3D conformations are generated for each template molecule to ensure the biologically relevant conformation is included. |

| 3. Pharmacophore Model Generation | The conformations are aligned, and common chemical features (e.g., H-bond donors/acceptors, aromatic rings) are identified to create a 3D pharmacophore hypothesis. |

| 4. Model Validation | The model is validated by screening a test set of known active and inactive compounds to assess its ability to distinguish between them. |

| 5. Database Screening | The validated pharmacophore model is used as a filter to screen large chemical databases for molecules that fit the pharmacophoric query. |

| 6. Hit Identification | Molecules that match the pharmacophore are identified as "hits" and prioritized for further computational analysis or experimental testing. |

This methodology allows for the efficient exploration of chemical space to find new potential drug candidates without requiring knowledge of the target protein's 3D structure.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule in a simulated environment, such as in solution.

Investigating Conformational Stability:

An MD simulation would track the trajectory of all atoms in the molecule over a set period, typically nanoseconds to microseconds. Analysis of this trajectory can identify the most stable and frequently occurring conformations. Key parameters derived from such simulations are summarized in the table below.

| Parameter | Description |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating conformational stability. A stable RMSD suggests the molecule has reached an equilibrium state. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions, highlighting flexible regions of the molecule. |

| Dihedral Angle Analysis | Tracks the rotation around specific bonds over time to identify preferred torsional angles and conformational states. For this compound, this would focus on the bonds linking the phenyl rings to the central benzamide core. |

| Intramolecular Hydrogen Bonds | The formation and breaking of hydrogen bonds within the molecule are monitored to understand their role in stabilizing specific conformations. |

By simulating the molecule in an aqueous environment, researchers can also understand how interactions with solvent molecules influence its conformational preferences and dynamics. These computational insights are crucial for understanding how the molecule might behave when approaching and binding to a biological target.

Investigation of Biological Activities and Molecular Mechanisms in Vitro Research Focus

Molecular Target Modulation and Cellular Pathway Interactions

Studies on Protein and Enzyme Binding

There is no specific information available in the scientific literature regarding studies on the protein and enzyme binding profile of 2-amino-N-(2-methoxyphenyl)benzamide.

Enzymatic Inhibition Profiling

No in vitro studies have been published that specifically profile the inhibitory activity of this compound against the following enzymes:

Histone Deacetylases (HDACs)

Dipeptidyl Peptidase-IV (DPP-IV)

The NLRP3 Inflammasome

Enzymes specific to Trypanosoma brucei

Consequently, no data on its inhibitory concentrations (e.g., IC₅₀ values) or mechanism of inhibition for these targets are available.

Receptor Interaction Studies

There are no available research findings from in vitro studies investigating the interaction of this compound with neuronal nicotinic receptors or any other receptor types.

Antimicrobial Activity Research

While various benzamide (B126) derivatives have been synthesized and tested for antimicrobial properties, specific data for this compound is absent from the current body of scientific literature.

In Vitro Antibacterial Efficacy Assessments

No published studies were found that determined the Minimum Inhibitory Concentration (MIC) of this compound against either Gram-positive or Gram-negative bacterial strains. Therefore, a data table of its antibacterial efficacy cannot be provided.

In Vitro Antifungal Activity Evaluations

There is no available data from in vitro assays evaluating the potential antifungal activity of this compound against any fungal species.

Antiviral Activity Research: Focus on HIV-1 Vif Inhibition

Research into the therapeutic potential of this compound has led to the development of derivatives with significant antiviral properties, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Studies have concentrated on the inhibition of the HIV-1 Viral Infectivity Factor (Vif), a critical protein for viral replication.

The HIV-1 Vif protein is essential for the virus to counteract the host's innate immunity by targeting the APOBEC3G protein for degradation. A key derivative of the subject compound, 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide, has been identified as a novel and potent Vif antagonist. ontosight.ainih.gov This compound and its subsequent optimizations function by interfering with the Vif-APOBEC3G axis, which is a recognized target for developing new anti-HIV-1 therapies. ontosight.ainih.gov

Through lead optimization of this parent compound, a more potent derivative, designated as compound 6m , was discovered. ontosight.ai This optimization resulted in an approximately 5-fold enhancement of antiviral activity when compared to the original sulfonylbenzamide derivative. ontosight.ai Western blot analysis confirmed that these compounds effectively suppress the Vif protein. ontosight.ainih.gov The research demonstrated that compound 6m more strongly suppressed Vif than its predecessor at the same concentration, indicating a direct impact on the viral protein's function. ontosight.ainih.gov

Table 1: In Vitro Antiviral Potency of a this compound Derivative This table summarizes the effective concentration (EC50) of a key derivative against HIV-1 in a specific cell line.

| Compound | Cell Line | EC50 (μM) |

|---|---|---|

| 6m | H9 cells | 0.07 |

The primary mechanism by which Vif antagonists derived from this compound exert their antiviral effect is through the protection of the host defense factor, APOBEC3G (apolipoprotein B mRNA-editing enzyme, catalytic polypeptide-like 3G). ontosight.ainih.gov APOBEC3G is a cytidine (B196190) deaminase that introduces hypermutations into viral DNA during reverse transcription, thereby restricting HIV-1 replication. The Vif protein counteracts this by inducing the degradation of APOBEC3G. ontosight.ai

By inhibiting Vif, these benzamide derivatives prevent the degradation of APOBEC3G. ontosight.ai This allows the host cell to maintain its levels of functional APOBEC3G, which can then be incorporated into new virions, ultimately suppressing viral infectivity. nih.gov The effectiveness of these compounds is therefore directly linked to their ability to preserve this crucial component of the host's innate immune system. ontosight.ainih.gov Research has shown that these Vif antagonists can effectively suppress the replication of various clinical drug-resistant HIV strains, highlighting their potential as a robust therapeutic strategy. ontosight.ainih.gov

Antioxidant Activity Research: Mechanisms of Radical Scavenging and Cellular Protection

While the broader class of amino-substituted benzamides has been investigated for antioxidant properties, specific in vitro studies detailing the radical scavenging and cellular protective effects of this compound are not extensively documented in the available scientific literature.

There is no specific data available from in vitro radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, for the compound this compound in the reviewed scientific literature.

In the absence of direct radical scavenging data, studies focusing on the ability of this compound to protect cellular models against oxidative damage have not been specifically reported.

In Vitro Cellular Responses in Research Models

The primary in vitro cellular responses documented for derivatives of this compound are linked to their antiviral activity. The research was conducted in non-permissive H9 cells, a human T-cell line commonly used in HIV research. In this model system, the introduction of the Vif antagonist 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide and its optimized versions led to a potent antiviral response. ontosight.ai The key cellular effect observed was a significant reduction in HIV-1 replication, even for strains resistant to other classes of antiretroviral drugs. ontosight.ainih.gov This outcome is a direct consequence of the compound's activity within the cell, specifically the inhibition of Vif-mediated degradation of the APOBEC3G protein, as confirmed by Western blotting. ontosight.ainih.gov

Cell Viability Studies in Cellular Stress Models (e.g., Endoplasmic Reticulum stress)

There is no specific information available in the reviewed scientific literature regarding the effect of this compound on cell viability under conditions of cellular stress, such as Endoplasmic Reticulum (ER) stress.

While studies on other benzamide derivatives have shown protective effects on pancreatic β-cells under ER stress, these investigations focused on structurally distinct molecules. For instance, research has highlighted a 3-(N-piperidinyl)methyl benzamide derivative and N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as potent protectors of β-cells against ER stress-induced death. However, these findings cannot be directly extrapolated to this compound due to differences in their chemical structures which can lead to vastly different biological activities.

Target Engagement Studies (e.g., Fluorescence Polarization, Surface Plasmon Resonance)

There is no publicly available research that has utilized target engagement techniques such as Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) to investigate the binding of this compound to any specific biological target. These methods are crucial for understanding the direct molecular interactions of a compound, and the absence of such studies indicates that the direct molecular targets of this compound, if any, have not been elucidated or published.

Structure Activity Relationship Sar and Derivatization Studies

Elucidation of Key Structural Features Dictating Biological Activity

The biological activity of 2-amino-N-(2-methoxyphenyl)benzamide derivatives is dictated by a combination of specific intramolecular and intermolecular interactions that stabilize the optimal conformation for binding to a biological target.

The ortho-amino group on the benzamide (B126) ring is a critical feature for the activity of many benzamide-based inhibitors. Its primary role is to form key intermolecular hydrogen bonds with the backbone of amino acids in the target's active site. nih.gov In PARP inhibitors, this interaction often involves the peptide backbone of Glycine-863. nih.gov

Furthermore, the ortho-amino group can form an intramolecular hydrogen bond with the amide carbonyl oxygen. This interaction helps to lock the molecule in a planar conformation, which is often a prerequisite for effective binding. This conformational rigidity reduces the entropic penalty upon binding to the receptor or enzyme, thereby enhancing binding affinity.

The N-methoxyaryl group plays a pivotal role in orienting the molecule within the binding site and contributes significantly to the binding affinity through various interactions. In the context of PARP inhibition, this portion of the inhibitor typically extends into a hydrophobic pocket adjacent to the nicotinamide-binding site.

Role of Linkages and Substitutions on Peripheral Rings in Activity Modulation

The biological activity of benzamide derivatives is significantly influenced by the nature and position of substituents on their aromatic rings. Structure-activity relationship (SAR) studies on analogous compounds, such as 2-phenoxybenzamides and other N-(2-aminophenyl)-benzamide derivatives, provide valuable insights into how modifications to the peripheral rings can modulate activity.

For instance, in studies of 2-phenoxybenzamide (B1622244) analogues, the type of substituent on the phenoxy ring has a marked impact on antiplasmodial activity. The introduction of a 4-fluorophenoxy substituent has been shown to be generally advantageous for activity. mdpi.com Shifting a substituent from an ortho to a para position on the phenoxy ring can also dramatically increase activity and selectivity. mdpi.com For example, a para-substituted N-Boc piperazinyl derivative demonstrated the highest activity in its series, suggesting that the spatial arrangement and electronic properties of substituents are critical determinants of efficacy. mdpi.com

Furthermore, replacing the piperazinyl moiety on the benzamide core with smaller groups like an amino group or a hydrogen atom has been observed to cause a decrease in antiplasmodial activity. mdpi.com This indicates that the bulk and chemical nature of the linker and peripheral groups are crucial for optimal interaction with the biological target. In the context of this compound, these findings suggest that modifications to the 2-methoxyphenyl ring could significantly alter its activity profile.

The following table summarizes SAR findings from related benzamide derivatives, illustrating the impact of substitutions on biological activity.

| Compound Series | Substituent/Linker Modification | Observed Effect on Activity | Reference |

| 2-Phenoxybenzamides | Replacement of piperazinyl with amino group | Decrease in activity | mdpi.com |

| 2-Phenoxybenzamides | Shift of N-Boc piperazinyl from meta to para | Significant increase in activity | mdpi.com |

| 2-Phenoxybenzamides | Substitution with 4-fluorophenoxy moiety | Generally favorable for activity | mdpi.com |

| N-(2-Aminophenyl)-Benzamides | Various substitutions on the benzamide ring | Modulated inhibitory activity against HDAC2 | sphinxsai.com |

Integrated Computational Approaches in SAR: Synergistic Use of Docking and Pharmacophore Models

Computational methods are indispensable tools in modern drug discovery for elucidating the structural basis of activity and guiding the design of more potent analogues. For benzamide derivatives, a combination of molecular docking and pharmacophore modeling has been effectively used to understand their interactions with biological targets. sphinxsai.comresearchgate.netnih.gov

Molecular docking simulations help to predict the binding conformation of a ligand within the active site of a target protein. researchgate.net For N-(2-aminophenyl)-benzamide derivatives targeting histone deacetylase 2 (HDAC2), docking studies can reveal key interactions between the ligand and amino acid residues, helping to explain the observed biological activities. sphinxsai.com These studies often involve aligning the derivatives to a reference molecule to compute steric and electrostatic fields, which are then correlated with activity. sphinxsai.com

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. nih.govnih.gov A pharmacophore model for a series of benzamide inhibitors would typically include features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. nih.gov This model can then be used to screen virtual libraries for new compounds with the desired features or to guide the modification of existing compounds to better fit the pharmacophore and improve activity.

The synergistic use of these computational techniques provides a powerful approach to understanding SAR. nih.gov A validated pharmacophore model can be used for initial virtual screening, and the resulting hits can then be subjected to molecular docking to refine the selection and predict binding affinity more accurately. researchgate.net This integrated workflow accelerates the identification of promising lead candidates for further experimental testing.

Prodrug Design Strategies for Enhanced Research Handling and Delivery (e.g., Solubility Improvement for in vitro studies)

A significant challenge in the preclinical development of many organic compounds, including benzamide derivatives, is poor aqueous solubility. This can hinder in vitro biological assays and complicate formulation for in vivo studies. Prodrug design is a widely employed strategy to overcome such limitations by temporarily modifying the physicochemical properties of a parent drug. nih.govresearchgate.net

For a compound like this compound, which may exhibit limited solubility, several prodrug approaches could be envisioned to enhance its utility in research settings. The primary goal is to attach a temporary, water-soluble promoiety to the parent molecule, which is later cleaved under physiological conditions to release the active compound. researchgate.net

One common strategy involves the introduction of a phosphate (B84403) group. nih.govresearchgate.net Phosphorylated derivatives are typically ionized at physiological pH, which can dramatically increase water solubility. researchgate.net This approach would involve esterifying the amino group of this compound with a phosphate moiety.

Another successful approach is the use of amino acids as promoieties. nih.govnih.gov Attaching an amino acid, such as L-valine, via an ester or amide linkage can improve the water solubility of the resulting prodrug. nih.gov Amino acid prodrugs can also leverage specific transporters in the body to enhance absorption. nih.gov The selection of the amino acid can be tailored to optimize both solubility and the rate of cleavage back to the parent drug. nih.gov

The following table outlines potential prodrug strategies that could be applied to improve the solubility of this compound for research purposes.

| Promoiety | Linkage Type | Anticipated Advantage | General Reference |

| Phosphate | Ester | Significant increase in aqueous solubility due to ionization | nih.govresearchgate.net |

| Amino Acid (e.g., L-valine) | Ester or Amide | Improved water solubility; potential for transporter-mediated uptake | nih.govnih.gov |

| N-methylpiperazine | O-alkyl carbamate | Substantial improvement in solubility | nih.gov |

These strategies aim to create a derivative that is easier to handle and formulate for in vitro and subsequent in vivo experiments, thereby facilitating a more accurate and efficient investigation of its biological properties. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of amide bonds is one of the most frequently performed reactions in the pharmaceutical and chemical industries. rsc.org However, traditional methods often rely on stoichiometric coupling reagents (like carbodiimides or T3P) or the conversion of carboxylic acids to highly reactive acid chlorides using hazardous reagents such as thionyl chloride or oxalyl chloride. scispace.com These processes generate significant chemical waste and often require harsh reaction conditions and hazardous solvents like DMF or CH2Cl2, posing environmental and safety concerns. scispace.comucla.edu

Future research must prioritize the development and application of green and sustainable synthetic routes for 2-amino-N-(2-methoxyphenyl)benzamide. Promising avenues include:

Biocatalysis: The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), offers a highly efficient and environmentally benign alternative for amide bond formation. bohrium.comnih.gov These enzymatic methods can be performed in greener solvents, such as cyclopentyl methyl ether, and proceed under mild conditions, often without the need for additives or intensive purification steps. bohrium.comnih.gov Investigating the enzymatic coupling of 2-aminobenzoic acid derivatives with 2-methoxyaniline would be a significant step toward a sustainable manufacturing process.

Catalytic Condensation: Direct condensation of carboxylic acids and amines using catalysts is a highly atom-economical approach. Boric acid has been shown to effectively catalyze amide bond formation at elevated temperatures, with water being the only byproduct. walisongo.ac.id Exploring this and other catalytic systems could eliminate the need for stoichiometric activators.

Solvent-Free and Activation-Free Conditions: Recent methodologies have demonstrated the synthesis of benzamides under solvent-free conditions using enol esters, such as vinyl benzoate, as acyl donors. tandfonline.comtandfonline.com This approach avoids the use of both hazardous solvents and activating agents, aligning perfectly with the principles of green chemistry. youtube.com Adapting such protocols for the synthesis of this compound could drastically reduce the environmental footprint of its production.

By focusing on these sustainable methodologies, future synthetic efforts can not only improve efficiency and yield but also significantly enhance the safety and environmental profile of producing this valuable chemical scaffold.

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

While the specific biological activities of this compound are not extensively documented, studies on structurally related 2-amino-N-phenylbenzamides have revealed significant antimycobacterial properties. researchgate.net A key future direction is to screen this compound and its derivatives for similar activities and, crucially, to elucidate the underlying molecular mechanisms of action.

Antimycobacterial Mechanisms: A series of substituted 2-amino-N-phenylbenzamides demonstrated potent activity against Mycobacterium tuberculosis and other atypical mycobacteria. researchgate.net The mechanism, however, remains unknown. Future research should investigate whether these compounds function similarly to known antimycobacterial drugs by:

Inhibiting mycolic acid synthesis, a critical component of the mycobacterial cell wall. longdom.orguomus.edu.iq

Disrupting cellular energy metabolism by targeting enzymes in the electron transport chain or the F1Fo-ATP-synthase. nih.gov

Inhibiting essential biosynthetic pathways, such as those for macromolecules or cofactors. nih.gov Molecular biology techniques, including target-based screening, transcriptomics, and proteomics on treated mycobacterial cells, could pinpoint the specific enzymes or pathways affected.

Antiparasitic and Antibacterial Mechanisms: Benzamide (B126) derivatives have also shown promise as inhibitors of the bacterial cell division protein FtsZ and as antiparasitic agents. mdpi.com For instance, certain benzamides are active against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, by targeting the unique Trypanosome Alternative Oxidase (TAO), an enzyme absent in mammalian hosts. tees.ac.uk Other related compounds disrupt unique secretory pathways in parasites like Toxoplasma gondii. nih.gov Should this compound show activity against these pathogens, subsequent mechanistic studies would be essential to determine if it shares these or other novel mechanisms.

Understanding the precise molecular targets is critical for optimizing lead compounds and overcoming potential drug resistance.

Exploration of New Biological Activities in Emerging Research Areas

The benzamide scaffold is a versatile pharmacophore present in drugs with a wide range of therapeutic applications, including antipsychotic, anti-inflammatory, and anticancer properties. ontosight.airesearchgate.net Based on the demonstrated activities of structurally related compounds, a significant opportunity lies in systematically screening this compound and its analogues in emerging research areas where new therapeutics are urgently needed.

Neglected Tropical Diseases: As noted, related benzamide structures have shown potent activity against parasites like Trypanosoma brucei and have been investigated for antiplasmodial activity against P. falciparum. tees.ac.ukmdpi.com This suggests a strong rationale for evaluating this compound class against a panel of pathogens responsible for neglected tropical diseases, including leishmaniasis, Chagas disease, and malaria.

Antimicrobial Resistance: The rise of multidrug-resistant bacteria is a global health crisis. mdpi.com Benzamide derivatives that inhibit the essential bacterial cell division protein FtsZ have been identified as promising antibacterial candidates. mdpi.com Screening this compound against priority pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains could uncover novel antibacterial leads.

Oncology: Various complex benzamide derivatives have been designed as cytotoxic agents that induce apoptosis in cancer cells. Future work could explore the potential of the this compound scaffold as a basis for developing new anticancer agents.

The table below summarizes the established biological activities of various benzamide derivatives, highlighting promising areas for future investigation of this compound.

| Benzamide Derivative Class | Biological Activity | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Substituted 2-amino-N-phenylbenzamides | Antimycobacterial (M. tuberculosis) | Tuberculosis | researchgate.net |

| Benzodioxane-benzamides | Antibacterial (FtsZ inhibition) | Bacterial Infections | mdpi.com |

| N-benzoyl-2-hydroxybenzamides | Antiparasitic (T. gondii) | Toxoplasmosis | nih.gov |

| 4-hydroxybenzoate derivatives | Antiparasitic (T. brucei, TAO inhibition) | African Trypanosomiasis | tees.ac.uk |

| 2-phenoxybenzamides | Antiplasmodial (P. falciparum) | Malaria | mdpi.com |

Integration of Advanced Computational Modeling and Machine Learning for Predictive Research and Design

To accelerate the discovery and optimization process, future research on this compound should heavily integrate advanced computational chemistry and machine learning (ML) techniques. These in silico methods can reduce the time and cost associated with synthesizing and screening large numbers of compounds by predicting their properties and biological activities. youtube.com

Quantitative Structure-Activity Relationship (QSAR): Once an initial dataset of synthesized this compound derivatives and their corresponding biological activities (e.g., MIC values against a pathogen) is established, QSAR models can be developed. researchgate.net These models create a mathematical correlation between the chemical structures (described by molecular descriptors) and their activity. youtube.com A robust QSAR model can then be used to predict the activity of virtual, not-yet-synthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis. jbclinpharm.org

Molecular Docking and Dynamics: If a specific biological target is identified (as discussed in section 8.2), molecular docking can be employed to predict how different derivatives bind to the active site of the target protein. researchgate.netnih.gov This provides crucial insights into the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding affinity. Molecular dynamics simulations can further refine these models by simulating the dynamic behavior of the compound-target complex over time, providing a more accurate assessment of binding stability.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model derived from active benzamide compounds can be used to screen large virtual libraries to identify novel and structurally diverse molecules with a high probability of being active.

Generative Machine Learning: Cutting-edge ML approaches, such as generative active learning and recurrent neural networks (RNNs), can design entirely new molecules de novo. arxiv.orgrsc.org By training these models on known active compounds, they can learn the underlying principles of bioactivity and generate novel molecular structures based on the this compound scaffold that are optimized for high predicted activity, drug-likeness, and synthetic accessibility. arxiv.org

By adopting an iterative cycle of computational design, chemical synthesis, and biological testing, the exploration of the chemical space around this compound can be performed with greater speed and precision, increasing the likelihood of discovering novel compounds with significant therapeutic potential.

常见问题

Q. Optimization Strategies :

Q. Table 1: Synthesis Methods and Yields

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzoylation | Benzoyl chloride, Et₃N, CH₂Cl₂ | 80–97 | |

| Carbodiimide coupling | DCC, 2-aminobenzoic acid, DMF | 62–95 |

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers look for?

Methodological Answer:

- IR Spectroscopy :

- ¹H/¹³C NMR :

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., m/z 257 for C₁₄H₁₄N₂O₂) .

Advanced: How can researchers resolve contradictions in crystallographic data when determining the structure using software like SHELX?

Methodological Answer:

- Data Validation : Use checkCIF/PLATON to identify outliers (e.g., unrealistic bond lengths) .

- Handling Twinning : Apply TWIN/BASF commands in SHELXL for twinned crystals .

- High-Resolution Refinement : Use SHELXL with anisotropic displacement parameters for non-H atoms. Cross-validate with hydrogen-bonding networks .

Q. Example Workflow :

Index diffraction patterns with XDS.

Solve phase problem via Patterson methods (SHELXD).

Refine with SHELXL, iteratively adjusting weighting schemes.

Advanced: What role do hydrogen bonding interactions play in the crystal packing, and how can graph set analysis be applied?

Methodological Answer:

Hydrogen bonds (e.g., N–H···O, O–H···N) dictate molecular aggregation. Graph set analysis (Etter’s rules) classifies patterns:

Q. Steps for Analysis :

Generate .cif file from crystallographic data.

Use Mercury/PLATON to visualize H-bond networks.

Assign graph sets (e.g., R₂²(8) for 8-membered rings).

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.

- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous material disposal .

Advanced: How can QSAR models predict the biological activity of derivatives?

Q. Methodological Answer :

Descriptor Selection : Compute electronic (e.g., HOMO/LUMO), steric (e.g., molar volume), and topological indices (e.g., Wiener index) .

Model Training : Use partial least squares (PLS) or neural networks on datasets (e.g., IC₅₀ values from antimicrobial assays) .

Validation : Apply leave-one-out cross-validation; prioritize R² > 0.8 and Q² > 0.4.

Example : Methoxy substitution enhances antimicrobial activity by increasing lipophilicity (logP ~2.5) .

Basic: What are the recommended storage conditions for this compound?

Q. Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis.

- Desiccation : Use silica gel packs to avoid moisture absorption .

- Light Sensitivity : Protect from UV light using amber glass vials .

Advanced: How do substituents on the benzamide core influence antimicrobial efficacy?

Q. Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。